molecular formula C11H10ClF3O2 B1320368 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride CAS No. 60626-15-5

2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride

Cat. No.: B1320368
CAS No.: 60626-15-5
M. Wt: 266.64 g/mol
InChI Key: ZLMHQAGTGONDPZ-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride is an organic compound with the molecular formula C11H10ClF3O2 and a molecular weight of 266.65 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a butanoyl chloride moiety. It is primarily used in proteomics research and various chemical synthesis applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride typically involves the reaction of 3-(trifluoromethyl)phenol with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed:

    Esters and Amides: Formed through nucleophilic substitution.

    Carboxylic Acid: Resulting from hydrolysis.

    Alcohol: Produced via reduction.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for proteomics studies.

    Medicine: Investigated for its potential in drug development due to its unique chemical properties.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride exerts its effects is primarily through its reactivity as an acylating agent. It targets nucleophilic sites on molecules, facilitating the formation of covalent bonds. This reactivity is leveraged in the modification of proteins and other biomolecules, enabling the study of their structure and function.

Comparison with Similar Compounds

  • 2-[3-(Trifluoromethyl)phenoxy]acetyl chloride
  • 2-[3-(Trifluoromethyl)phenoxy]propionyl chloride
  • 2-[3-(Trifluoromethyl)phenoxy]valeryl chloride

Comparison: While these compounds share the trifluoromethylphenoxy group, they differ in the length and structure of the acyl chloride chain. 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride is unique due to its specific butanoyl chloride moiety, which influences its reactivity and applications. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it particularly valuable in pharmaceutical and chemical research.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O2/c1-2-9(10(12)16)17-8-5-3-4-7(6-8)11(13,14)15/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMHQAGTGONDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602807
Record name 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60626-15-5
Record name 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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